N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolopyridazine core, which is known for its diverse biological activities. The compound’s structure includes a fluorophenyl group, a pyridinyl group, and a sulfanylacetamide moiety, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves multiple steps, typically starting with the preparation of the triazolopyridazine core. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This step is followed by the introduction of the fluorophenyl and pyridinyl groups through nucleophilic substitution reactions. The final step involves the formation of the sulfanylacetamide moiety, which is achieved by reacting the intermediate with appropriate thiol and acetamide derivatives.
Chemical Reactions Analysis
N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, which can reduce the triazolopyridazine core or the sulfanyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used but typically include modified versions of the original compound with altered functional groups.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors, to understand its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The fluorophenyl and pyridinyl groups may enhance the compound’s binding affinity and specificity, while the sulfanylacetamide moiety may contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar compounds to N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide include other triazolopyridazine derivatives, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole core but differ in the attached functional groups and their biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar heterocyclic structure and are studied for their cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6OS/c20-14-6-4-13(5-7-14)11-22-18(27)12-28-19-24-23-17-9-8-16(25-26(17)19)15-3-1-2-10-21-15/h1-10H,11-12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURCDMRRCIRZMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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